molecular formula C18H11NO3 B3429582 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- CAS No. 75216-45-4

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

Cat. No. B3429582
CAS RN: 75216-45-4
M. Wt: 289.3 g/mol
InChI Key: FDTLQXNAPKJJAM-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, also known as HQID, is an organic compound derived from indene and quinoline. It is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals. HQID is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries.

Scientific Research Applications

Dyeing Process

Disperse Yellow 54 is widely used in the dyeing process, particularly for synthetic fibers such as polyester, polyamide, acrylic, and acetate . It can be used in both high-temperature and boiling temperature methods. In the field of coloring yellow hues on PES fibers under boiling temperature conditions, Disperse Yellow 54 has become established in the industry for self-shade and combination-shade dyeing .

Textile Industry

In the textile industry, Disperse Yellow 54 is used to produce bright reddish-yellow dyeings with a high level of lightfastness . Despite its relatively low tinctorial strength, it is suitable for all depths of shade in both dyeing at the boil and high-temperature dyeing .

Biological Experiments

Disperse Yellow 54 is a multifunctional dye that serves as an important tool in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Chemical Kinetics & Catalysis

Disperse Yellow 54 is used in the field of chemical kinetics and catalysis . It influences the physical properties of dyestuffs without chemical reactions, such as by treating with solvents, grinding or grinding assistants, and coating of pigments or dyes .

Manufacture of Dye Intermediates

Disperse Yellow 54 is used in the manufacture of dye intermediates . It plays a crucial role in the production of other dyes and pigments .

Thermophysical Property Datafile

Disperse Yellow 54 is used in the creation of thermophysical property datafiles for process simulators . These datafiles are essential for understanding the behavior of the compound under different conditions .

Mechanism of Action

Target of Action

Disperse Yellow 54, also known as SOLVENT YELLOW 114 or 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, is a multifunctional dye . It is primarily used in biological experiments as a tool to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Mode of Action

It is known that the dye interacts with its targets (cell structures and biomolecules) to enable researchers to observe and analyze various biological phenomena .

Biochemical Pathways

The dye’s ability to track biomolecules and evaluate cell functions suggests that it may interact with multiple pathways .

Pharmacokinetics

As a dye used in biological experiments, it is likely to have properties that allow it to be effectively absorbed and distributed within the biological system, metabolized to enable its function, and eventually excreted .

Result of Action

The result of Disperse Yellow 54’s action is the ability to observe and analyze various biological phenomena. This includes the observation and analysis of cell structures, tracking of biomolecules, evaluation of cell functions, distinction of cell types, detection of biomolecules, study of tissue pathology, and monitoring of microorganisms .

Action Environment

The action, efficacy, and stability of Disperse Yellow 54 can be influenced by various environmental factors. These factors can include the pH of the environment, temperature, and the presence of other chemicals . .

properties

IUPAC Name

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLQXNAPKJJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044729
Record name C.I. Solvent Yellow 114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

CAS RN

7576-65-0, 12223-85-7, 75216-45-4
Record name Disperse Yellow 54
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Record name C.I. Solvent Yellow 114
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Record name Disperse Yellow 54
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Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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Record name C.I. Solvent Yellow 114
Source EPA DSSTox
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Record name 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
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Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)
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Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)
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Record name SOLVENT YELLOW 114
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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